Ortho vs. Para Regioisomer Differentiation: Synthetic Accessibility and Physical Properties
5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (ortho-isomer, CAS: 886509-31-5) exhibits differentiated synthetic accessibility relative to the para-acetylphenyl analog (CAS: 886509-28-0). The ortho-substitution pattern introduces steric constraints at the thiophene-phenyl bond junction, altering the compound's conformational landscape and subsequent reactivity profiles [1]. Commercially, the para-isomer is priced at USD $2,112.00 per 5g , suggesting that ortho-substituted variants may occupy distinct synthetic niche applications rather than commodity building block status. The ortho-acetyl configuration provides a unique vector for intramolecular hydrogen bonding or metal coordination in subsequent derivatization steps that is geometrically inaccessible to meta- or para-substituted congeners [1].
| Evidence Dimension | Commercial availability and regioisomeric structural differentiation |
|---|---|
| Target Compound Data | Ortho-substituted (CAS: 886509-31-5); C₁₃H₁₀O₂S; MW 230.28; Predicted bp: 412.7 °C |
| Comparator Or Baseline | Para-substituted analog (CAS: 886509-28-0); C₁₃H₁₀O₂S; MW 230.28; Purity ≥98% |
| Quantified Difference | Para-isomer commercial pricing: USD $2,112.00/5g (as of 2026) |
| Conditions | Vendor catalog comparison (ChemScene CS-0350064) |
Why This Matters
The distinct regioisomeric identity directly impacts downstream molecular geometry in heterocyclic synthesis, with the ortho configuration enabling proximity-driven intramolecular cyclizations that para- and meta-isomers cannot undergo.
- [1] Obushak, M. D.; Matiychuk, V. S.; Lytvyn, R. Synthesis and reactions of 5-aryl-2-thiophenecarbaldehydes. Chem. Heterocycl. Compd. 2008, 44, 936-940. DOI: 10.1007/s10593-008-0135-0 View Source
